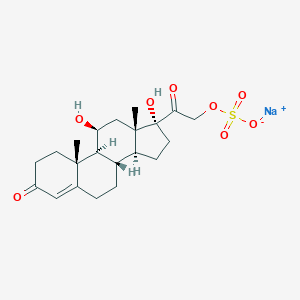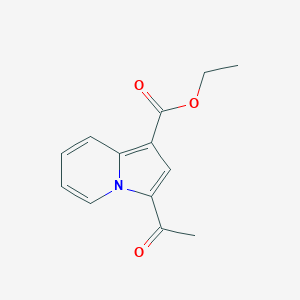
Hydrocortisone 21-(sodium sulphate)
Descripción general
Descripción
Cortisol sulfate (sodium), also known as cortisol 21-sulfate sodium, is a metabolite of cortisol, a steroid hormone produced by the adrenal cortex. Cortisol plays a crucial role in various physiological processes, including stress response, immune function, and metabolism. Cortisol sulfate (sodium) is a specific ligand for intracellular transcortin and is involved in the regulation of cortisol activity in the body .
Aplicaciones Científicas De Investigación
Cortisol sulfate (sodium) has a wide range of applications in scientific research, including:
Metabolomics: Used to study stress response, adrenal function, and metabolism.
Medical Research: Investigated for its role in conditions like obesity, diabetes, and psychiatric disorders.
Cancer Research: Proposed as a biomarker for lung cancer and other cancers.
Pharmacology: Studied for its effects on the central nervous system and behavior
Mecanismo De Acción
Cortisol sulfate (sodium) exerts its effects by binding to intracellular transcortin, a specific ligand for cortisol. This binding regulates the availability and activity of cortisol in the body. The compound influences various molecular targets and pathways, including the hypothalamic-pituitary-adrenal axis, which plays a crucial role in stress response and homeostasis. Cortisol sulfate (sodium) also affects gene expression by interacting with glucocorticoid receptors, leading to changes in protein synthesis and cellular functions .
Similar Compounds:
Cortisone: An oxidized form of cortisol, used as an anti-inflammatory agent.
Prednisolone: A synthetic glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A potent synthetic glucocorticoid used in various medical treatments
Uniqueness of Cortisol Sulfate (Sodium): Cortisol sulfate (sodium) is unique due to its specific sulfation at the 21-hydroxyl group, which alters its solubility, stability, and biological activity. This modification allows it to serve as a specific ligand for intracellular transcortin, making it valuable in studying cortisol metabolism and its physiological effects .
Safety and Hazards
Direcciones Futuras
Hydrocortisone is primarily used to alleviate various inflammations, including mild skin inflammation, diaper rash, acute allergic reactions, and severe inflammatory bowel disease . It is also used as a corticosteroid replacement therapy for adrenal cortical insufficiency . The future directions of Hydrocortisone 21-(sodium sulphate) will likely continue to focus on these areas, with potential for new applications as our understanding of its mechanisms and effects continues to evolve.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cortisol sulfate (sodium) involves the sulfation of cortisol. This process typically requires the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 21-hydroxyl group of cortisol .
Industrial Production Methods: Industrial production of cortisol sulfate (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high purity and yield. The final product is often crystallized and dried to obtain a stable solid form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Cortisol sulfate (sodium) can undergo various chemical reactions, including:
Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to yield free cortisol.
Oxidation: Cortisol sulfate (sodium) can be oxidized to form cortisone sulfate (sodium).
Reduction: The compound can be reduced to form dihydrocortisol sulfate (sodium).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Free cortisol.
Oxidation: Cortisone sulfate (sodium).
Reduction: Dihydrocortisol sulfate (sodium).
Propiedades
IUPAC Name |
sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKQHUMDQFOLHE-WDCKKOMHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NaO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939934 | |
| Record name | Sodium 11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1852-36-4 | |
| Record name | Hydrocortisone 21-(sodium sulphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrocortisone 21-(sodium sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chlorofuro[3,2-b]pyridine](/img/structure/B180585.png)












![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile](/img/structure/B180628.png)